molecular formula C18H27N3O2S B2464361 N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide CAS No. 2034610-08-5

N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2464361
CAS No.: 2034610-08-5
M. Wt: 349.49
InChI Key: RKTFPZCXGCVDHK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H27N3O2S and its molecular weight is 349.49. The purity is usually 95%.
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Biological Activity

N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C14_{14}H18_{18}N2_2O2_2S
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : this compound

This structure includes a diazepane ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. The compound has shown potential as a modulator of serotonin receptors, particularly the 5-HT1A receptor. Research indicates that it may enhance serotonergic neurotransmission, which is crucial for mood regulation and anxiety management.

Key Findings:

  • Serotonin Receptor Modulation :
    • The compound exhibits antagonist properties at the 5-HT1A receptor, influencing neuronal firing rates in specific brain regions such as the dorsal raphe nucleus and hippocampus .
  • Anticancer Activity :
    • Preliminary studies suggest that similar compounds with diazepane structures can inhibit cancer cell proliferation by inducing apoptosis and reducing anti-apoptotic protein levels .
  • Neuroprotective Effects :
    • There is evidence suggesting that compounds with similar thian and diazepane moieties can protect against neurodegenerative conditions by modulating oxidative stress pathways .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Mechanism Reference
Serotonin ModulationAntagonism at 5-HT1A receptors
Anticancer PropertiesInduction of apoptosis in cancer cell lines
NeuroprotectionReduction of oxidative stress

Case Study 1: Antidepressant Effects

In a study examining the effects of similar diazepane derivatives on depression models in rodents, it was found that administration led to significant reductions in depressive-like behaviors. This suggests potential applications in treating mood disorders.

Case Study 2: Cancer Cell Line Testing

Compounds structurally related to this compound were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated IC50 values ranging from 10 µM to 50 µM, demonstrating moderate anticancer activity .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-23-17-6-3-2-5-16(17)19-18(22)21-10-4-9-20(11-12-21)15-7-13-24-14-8-15/h2-3,5-6,15H,4,7-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTFPZCXGCVDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.